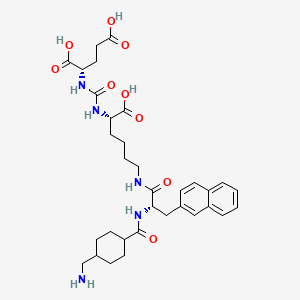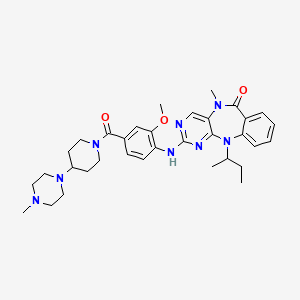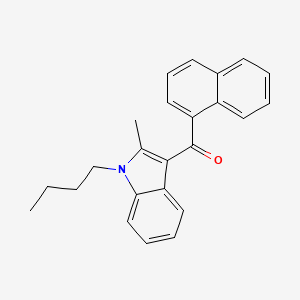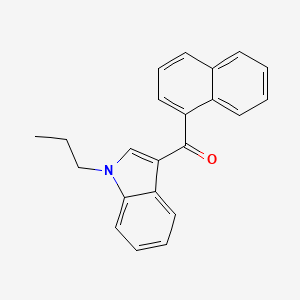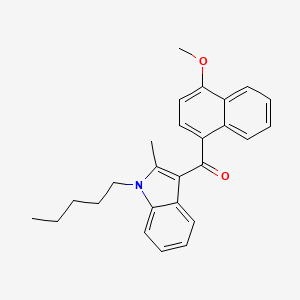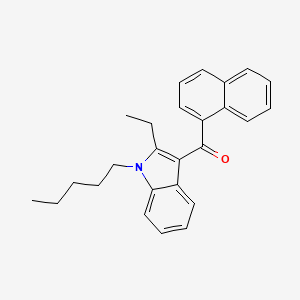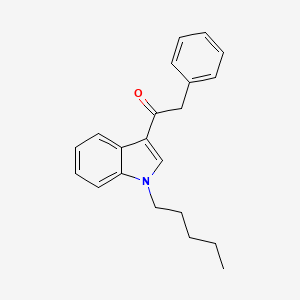![molecular formula C15H13Cl2N3O2 B608335 Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KH-CB19 est un inhibiteur puissant et hautement spécifique des isoformes 1 et 4 de la kinase CDC2-like (CLK1 et CLK4). Il a montré une efficacité significative dans l'inhibition de ces kinases, qui jouent un rôle crucial dans la régulation de l'épissage alternatif de l'ARN pré-messager. La formule moléculaire du composé est C15H13Cl2N3O2 et sa masse moléculaire est de 338,19 g/mol .
Méthodes De Préparation
KH-CB19 est synthétisé par une série de réactions chimiques impliquant le dichloroindolyl énaminonitrile. La voie de synthèse implique généralement la réaction de l'acide 6,7-dichloro-1-méthyl-1H-indole-2-carboxylique avec le chloroformiate d'éthyle pour former un intermédiaire, qui est ensuite mis en réaction avec le 2-amino-1-cyanovinyl pour obtenir le produit final . Les conditions réactionnelles comprennent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour garantir la pureté et le rendement du composé.
Analyse Des Réactions Chimiques
KH-CB19 subit diverses réactions chimiques, notamment :
Inhibition de l'activité kinase : KH-CB19 inhibe la phosphorylation des protéines riches en sérine/arginine dans les cellules endothéliales microvasculaires humaines.
Activité antivirale : Il a montré la capacité d'inhiber la réplication du virus de la grippe.
Liaison à la région charnière de la kinase : Le composé forme des liaisons halogènes avec la région charnière de la kinase, ce qui entraîne des changements conformationnels dans la structure de la kinase.
Les réactifs couramment utilisés dans ces réactions comprennent le DMSO, le chloroformiate d'éthyle et le 2-amino-1-cyanovinyl. Les principaux produits formés à partir de ces réactions sont les formes phosphorylées ou déphosphorylées des protéines cibles, en fonction de l'activité kinase spécifique qui est inhibée.
Applications De Recherche Scientifique
KH-CB19 a une large gamme d'applications en recherche scientifique :
Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les kinases CLK et les voies associées.
Mécanisme d'action
KH-CB19 exerce ses effets en se liant au site de liaison de l'ATP de CLK1 et CLK4 d'une manière non mimétique de l'ATP. Cette liaison conduit à l'inhibition de l'activité kinase et à la suppression subséquente de la phosphorylation des protéines riches en sérine/arginine . Le composé affecte également l'épissage des isoformes du facteur tissulaire, entraînant des changements dans les niveaux d'expression de l'ARNm .
Mécanisme D'action
KH-CB19 exerts its effects by binding to the ATP binding site of CLK1 and CLK4 in a non-ATP mimetic fashion. This binding leads to the inhibition of kinase activity and subsequent suppression of phosphorylation of serine/arginine-rich proteins . The compound also affects the splicing of tissue factor isoforms, leading to changes in mRNA expression levels .
Comparaison Avec Des Composés Similaires
KH-CB19 est comparé à d'autres inhibiteurs de CLK tels que TG003 et GPS167. Alors que TG003 inhibe également les kinases CLK, KH-CB19 a montré une puissance et une sélectivité plus élevées pour CLK1 et CLK4 . GPS167, d'autre part, a une structure centrale différente et cible des régulateurs d'épissage supplémentaires . Le mode de liaison unique et la sélectivité plus élevée de KH-CB19 en font un outil précieux pour étudier les voies liées à la kinase CLK et développer des thérapies ciblées.
Composés similaires
- TG003
- GPS167
- Inhibiteurs de DYRK1A
KH-CB19 se distingue par son inhibition spécifique de CLK1 et CLK4, ce qui en fait un choix privilégié pour la recherche axée sur ces kinases .
Propriétés
IUPAC Name |
ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJCGSPAPOTTSF-VURMDHGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
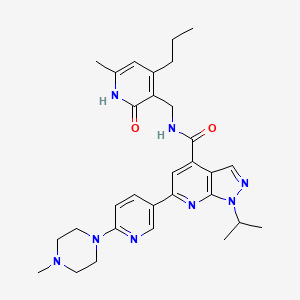
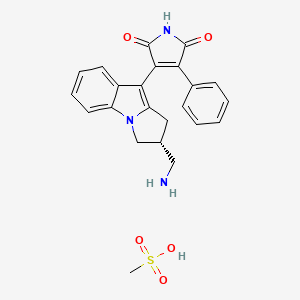
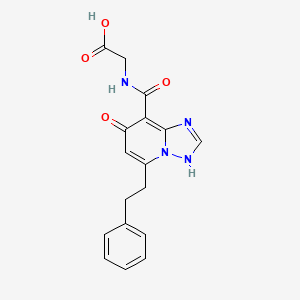
![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)
